5-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol
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Overview
Description
5-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol is an organic compound belonging to the class of thienopyrimidines. These are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. Thiophene is a five-membered ring consisting of four carbon atoms and one sulfur atom, while pyrimidine is a six-membered ring consisting of four carbon atoms and two nitrogen centers .
Preparation Methods
The synthesis of 5-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol involves several steps. One common method includes the click reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . The structures of the synthesized compounds are characterized by various spectroscopic techniques such as NMR, FT-IR, and mass spectrometry .
Chemical Reactions Analysis
5-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper sulfate and sodium ascorbate . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It has been studied for its potential anticancer activity against various human tumor cell lines . Additionally, it has shown promise in the development of new chemotherapeutic agents . The compound’s unique structure and reactivity make it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and regulation . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
5-(5,6,7,8-Tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylamino)pentan-1-ol is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include other thienopyrimidines, such as 4-(substituted amino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines and 4-substituted (methylidenehydrazino)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidines . These compounds also exhibit various biological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
5-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylamino)pentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c19-9-5-1-4-8-16-14-13-11-6-2-3-7-12(11)20-15(13)18-10-17-14/h10,19H,1-9H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBGBAHLRJCUTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=CN=C3S2)NCCCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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